(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Descripción

Propiedades

IUPAC Name |

(1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMJXBLRDCBHGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359385 | |

| Record name | ST50319412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308273-67-8 | |

| Record name | ST50319412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and chemical properties of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

An In-Depth Technical Guide to the Physical and Chemical Properties of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Introduction

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral secondary amine of significant interest in synthetic organic chemistry and drug development. As a derivative of the chiral building block (S)-1-phenylethylamine, it serves as a valuable intermediate in the synthesis of more complex, stereochemically defined molecules. Its structure incorporates a stereogenic center, a basic secondary amine functional group, and two distinct aromatic systems—a phenyl group and a 3,4-dimethoxyphenyl (veratryl) group. This unique combination of features makes it a versatile precursor for various chemical transformations.

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, intended for researchers, scientists, and professionals in the field of drug development. The document details its structural and physicochemical characteristics, provides a field-proven protocol for its synthesis via reductive amination, outlines methods for its analytical characterization, and discusses its reactivity, stability, and safe handling.

Molecular Structure and Identification

The molecular architecture of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is foundational to its chemical behavior. The "(S)" designation indicates the specific stereochemical configuration at the chiral carbon adjacent to the phenyl ring and the nitrogen atom.

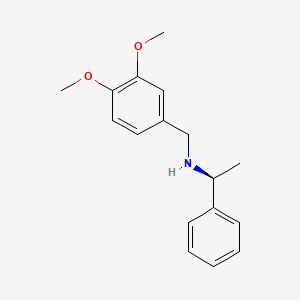

Caption: Chemical structure of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | [1] |

| CAS Number | 308273-67-8 | [1][2][3] |

| Molecular Formula | C₁₇H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 271.35 g/mol | [1][2][3] |

| Synonyms | (-)-(S)-N-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine, Dopamine Impurity 33 | [1][2][3] |

| Canonical SMILES | CNCC2=CC(=C(C=C2)OC)OC | [1] |

| InChIKey | UPMJXBLRDCBHGF-ZDUSSCGKSA-N | [1] |

Physicochemical Properties

The physical state and solubility characteristics of the compound are critical for its handling, reaction setup, and purification. While some data is based on estimations or data from the corresponding (R)-enantiomer, it provides a strong basis for experimental design.

Table 2: Physicochemical Data

| Property | Value / Description | Source(s) | Notes |

| Appearance | Clear yellow viscous liquid | [4][5] | Physical state can vary with purity. The related (R)-enantiomer has been described as a solid.[6] |

| Boiling Point | 414.44 °C | [3] | Rough estimate |

| Density | 1.0288 g/cm³ | [3] | Rough estimate |

| pKa | 8.33 ± 0.19 | [3] | Predicted value; consistent with a secondary amine. |

| Solubility | Slightly soluble in DMSO and Methanol | [6] | Based on data for the (R)-enantiomer. |

| Storage Temperature | 2–8 °C | [3] | The related (R)-enantiomer is noted to be hygroscopic and is recommended for storage at -20°C under an inert atmosphere.[6] |

Synthesis and Purification

The most efficient and widely adopted method for synthesizing N-alkylated amines like the target compound is reductive amination . This one-pot, two-step process offers high yields and excellent control over the product, minimizing the common side reaction of over-alkylation that can plague direct alkylation methods.[7]

Principle of Synthesis: The synthesis begins with the condensation of a primary amine, (S)-1-phenylethylamine, with an aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde). This forms a Schiff base, or imine, intermediate. The key to the process is that this imine is not isolated but is reduced in situ using a mild reducing agent like sodium borohydride (NaBH₄). The choice of a chiral starting amine, (S)-1-phenylethylamine, ensures that the stereocenter is preserved throughout the reaction, yielding the enantiomerically pure (S)-product.[7]

Caption: Reaction scheme for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete formation of the imine before the reduction step and to confirm the final product formation.

Materials:

-

3,4-Dimethoxybenzaldehyde (1.05 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-1-phenylethylamine in anhydrous methanol (approx. 0.5 M concentration).

-

Add 3,4-dimethoxybenzaldehyde to the solution. The slight excess of the aldehyde ensures full consumption of the more valuable chiral amine.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the imine is accompanied by the release of water. Monitor the reaction by TLC until the starting amine spot is no longer visible.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the borohydride reduction.

-

Slowly add sodium borohydride (NaBH₄) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete reduction of the imine.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water to decompose any excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between dichloromethane (DCM) and saturated sodium bicarbonate solution. The bicarbonate solution neutralizes any acidic byproducts and ensures the product is in its free-base form.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine.

-

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. The expected spectrum in CDCl₃ would show distinct signals:

-

Aromatic Protons: A multiplet around 7.2-7.4 ppm for the monosubstituted phenyl ring and a set of signals between 6.7-6.9 ppm for the trisubstituted dimethoxyphenyl ring.

-

Methoxy Protons: Two sharp singlets around 3.8-3.9 ppm, each integrating to 3H.

-

Benzylic and Methine Protons: A quartet for the methine proton (CH-Ph) coupled to the methyl group, and an AB quartet or two doublets for the benzylic protons (CH₂-Ar).

-

NH Proton: A broad singlet, which may be exchangeable with D₂O.

-

Methyl Protons: A doublet around 1.4-1.5 ppm, integrating to 3H, coupled to the methine proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Key expected signals include those for the two methoxy carbons (~56 ppm), aliphatic carbons (methyl, methine, and methylene), and multiple signals in the aromatic region (110-145 ppm).

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.

-

Molecular Ion: A peak at m/z = 271 (M⁺) for EI or 272 ([M+H]⁺) for ESI.

-

Key Fragmentation: The most likely fragmentation pathway is benzylic cleavage, resulting in prominent fragments such as the tropylium-like ion from the phenylethyl moiety (m/z 105) and the 3,4-dimethoxybenzyl cation (m/z 151).

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300–3500 | N-H (Secondary Amine) | Stretch (weak, broad) |

| 3000–3100 | C-H (Aromatic) | Stretch |

| 2850–2980 | C-H (Aliphatic) | Stretch |

| 1500–1600 | C=C (Aromatic) | Stretch |

| 1230–1270 | C-O (Aryl Ether) | Asymmetric Stretch |

| 1020–1040 | C-O (Aryl Ether) | Symmetric Stretch |

-

Chiral Analysis: To confirm the enantiomeric purity of the (S)-enantiomer, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is mandatory. This technique separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.).

Chemical Reactivity and Stability

-

Basicity: As a secondary amine, the compound is basic and will readily form salts with acids. For instance, it can be converted to its hydrochloride salt for improved handling and crystallinity.[10]

-

Reactivity: The lone pair on the nitrogen atom makes it nucleophilic, capable of reacting with electrophiles such as acyl chlorides or alkyl halides. The aromatic rings can undergo electrophilic substitution, although the dimethoxyphenyl ring is significantly more activated than the phenyl ring.

-

Stability and Storage: The compound may be sensitive to air (oxidation) and moisture (hygroscopic), similar to related amines and dimethoxy-substituted aromatics.[6][11] For long-term storage, it is advisable to keep the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Safety Precautions

While a specific safety data sheet for this exact compound is not widely available, data from structurally related chemicals such as phenylethylamines and benzylamines should be used to guide handling procedures.[11][12][13]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation or burns.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes. Keep away from strong oxidizing agents and sources of ignition.[11]

Conclusion

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral secondary amine with well-defined properties that make it a useful building block in organic synthesis. Its preparation via reductive amination is a reliable and scalable method. A thorough understanding of its physicochemical properties, spectroscopic signature, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development settings.

References

-

PubChem. (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

PubChem. (3,4-Dimethoxybenzyl)-(1-phenylethyl)amine. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. [Link]

-

Organic Syntheses Procedure. Amide formation by decarboxylative condensation of. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. [Link]

-

NIST WebBook. Benzenethanamine, 3,4-dimethoxy-α-methyl-. [Link]

-

Stenutz. (S)-(-)-1-phenylethylamine. [Link]

-

Pharmaffiliates. (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. [Link]

-

LookChem. CAS No.308273-67-8,(S)-(-) - LookChem. [Link]

-

Wikipedia. 1-Phenylethylamine. [Link]

-

LookChem. CAS No.134430-93-6,(R)-(+) - LookChem. [Link]

-

Axios Research. (R)-(+)-(3,4-Dimethoxy)benzyl-1-Phenylethylamine. [Link]

-

SpectraBase. N-(4-Phenylbenzylidene)benzylamine - Optional[1H NMR] - Spectrum. [Link]

-

MD Topology. (S)-(-)-1-Phenylethylamine | C8H11N | MD Topology | NMR. [Link]

-

Organic & Biomolecular Chemistry. H NMR of Compound 9'. [Link]

Sources

- 1. (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | C17H21NO2 | CID 961395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-(S)-N-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine [cymitquimica.com]

- 3. (S)-(-)-(3,4-DIMETHOXY)BENZYL-1-PHENYLETHYLAMINE, 98 | 308273-67-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. lookchem.com [lookchem.com]

- 6. (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine | 134430-93-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-(-)-1-phenylethylamine [stenutz.eu]

- 9. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 10. (S)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Biological Activity of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Foreword

The landscape of neuropharmacology is in a perpetual state of evolution, with novel molecular entities continuously emerging as probes to unravel the intricate workings of the central nervous system. (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is one such molecule, standing at the intersection of several classes of pharmacologically significant compounds. Its structural architecture, featuring a chiral phenethylamine backbone N-substituted with a dimethoxybenzyl moiety, suggests a rich and complex biological profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical and potential biological activities of this compound. While direct experimental data on this specific enantiomer is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to propose likely biological targets and provides detailed experimental protocols for their investigation.

Molecular Profile and Structural Analogs

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral molecule belonging to the N-benzylphenethylamine class. Its structure can be deconstructed into three key components, each contributing to its potential pharmacological profile:

-

The (S)-1-phenylethanamine core: This is a chiral amphetamine analog. The alpha-methyl group is known to increase metabolic stability against monoamine oxidase (MAO) and can confer psychostimulant properties[1]. The (S)-enantiomer of amphetamine is the more active isomer.

-

The N-benzyl substitution: The addition of a benzyl group to the nitrogen of phenethylamines is a critical structural modification. In the now well-known "NBOMe" series of hallucinogens, this addition dramatically increases the affinity and potency at the serotonin 5-HT2A receptor[2].

-

The 3,4-dimethoxybenzyl group: This substitution pattern is noteworthy for its resemblance to the catecholamine neurotransmitter dopamine. The parent compound, 3,4-dimethoxyphenethylamine (DMPEA), is a dopamine analog[2]. Derivatives with this moiety have been explored for a range of biological activities, including anticancer and antioxidant effects[3][4].

The convergence of these structural features in a single molecule makes (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine a compelling subject for pharmacological investigation.

Postulated Biological Activities and Mechanisms of Action

Based on its structural components, several primary biological targets can be hypothesized for (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine.

Serotonergic System Activity

The most prominent hypothesis for the biological activity of N-benzylphenethylamines is their interaction with serotonin receptors.

Hypothesized Mechanism: The N-benzyl group can engage in a π-π stacking interaction with a key phenylalanine residue in the binding pocket of the 5-HT2A receptor, a mechanism known to significantly enhance binding affinity[5]. Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

}

Hypothesized 5-HT2A Receptor Signaling Pathway

Dopaminergic and Adrenergic Systems

The structural similarity of the 3,4-dimethoxyphenyl moiety to dopamine suggests a potential interaction with dopamine receptors[2]. The phenethylamine backbone is also the core of norepinephrine. Therefore, the compound may exhibit affinity for dopamine and adrenergic receptors.

Hypothesized Mechanism: The compound could act as a ligand at D1-like or D2-like dopamine receptors[6]. Interaction with these receptors modulates adenylyl cyclase activity, either stimulating (D1-like) or inhibiting (D2-like) the production of cyclic AMP (cAMP). Furthermore, as a phenethylamine derivative, it could interact with monoamine transporters (DAT, NET, SERT), potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their synaptic concentrations.

Monoamine Oxidase (MAO) Inhibition

The parent compound, 3,4-dimethoxyphenethylamine (DMPEA), and the related 3,4-dimethoxyamphetamine (3,4-DMA) have been shown to be monoamine oxidase inhibitors (MAOIs)[2][7].

Hypothesized Mechanism: (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine may act as an inhibitor of MAO-A or MAO-B, the enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes would lead to increased levels of serotonin, dopamine, and norepinephrine in the brain.

Cardiovascular Effects

Structurally related compounds have demonstrated effects on the cardiovascular system. For example, AQ-A 39, which contains a (3,4-dimethoxyphenylethyl)methylamino group, has bradycardic effects[8]. Another related compound, a 3,4,5-trimethoxybenzoate derivative, has shown antiarrhythmic properties[9].

Hypothesized Mechanism: The compound could interact with ion channels in cardiac tissue or have effects on the autonomic nervous system that modulates heart rate and blood pressure.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, a systematic approach involving in vitro and in vivo assays is necessary.

In Vitro Assays

Objective: To determine the binding affinity of the compound for a panel of receptors, with a primary focus on serotonin (5-HT2A, 5-HT2C, 5-HT1A) and dopamine (D1, D2, D3) receptors.

Methodology: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human receptor of interest (e.g., HEK293-h5HT2A).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., mianserin for 5-HT2A).

-

Incubate the plate at a specific temperature for a set time to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

}

Receptor Binding Assay Workflow

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Methodology: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

-

Cell Preparation:

-

Plate cells expressing the receptor of interest in a clear-bottom, black-walled 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells to allow for dye uptake and de-esterification.

-

-

Assay:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Add varying concentrations of the test compound and monitor the change in fluorescence over time.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

Plot the fluorescence change against the logarithm of the compound concentration.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) for agonists.

-

For antagonists, determine the IC50 for the inhibition of the agonist response and calculate the pA2 value.

-

Objective: To determine the inhibitory activity of the compound against MAO-A and MAO-B.

Methodology: Fluorometric Assay

-

Assay Setup:

-

In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and varying concentrations of the test compound.

-

Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Reaction and Detection:

-

Incubate the plate at 37°C. The MAO enzyme will convert the non-fluorescent substrate into a fluorescent product.

-

Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of MAO activity relative to a vehicle control.

-

Plot the percentage of activity against the logarithm of the test compound concentration.

-

Determine the IC50 for MAO-A and MAO-B inhibition.

-

In Vivo Assays

Objective: To assess the in vivo 5-HT2A receptor agonist activity. The HTR is a behavioral proxy for hallucinogenic effects in humans.

Methodology:

-

Animals: Use male C57BL/6J mice.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.

-

Observation: Place the mice individually in observation chambers and record the number of head twitches over a specific period (e.g., 30 minutes).

-

Data Analysis: Plot the mean number of head twitches against the drug dose.

Objective: To evaluate the effects of the compound on heart rate and blood pressure.

Methodology:

-

Animals: Use anesthetized or conscious, freely moving rats or mice instrumented with telemetry devices.

-

Drug Administration: Administer the test compound intravenously or intraperitoneally.

-

Monitoring: Continuously record blood pressure and heart rate.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline at different doses.

Quantitative Data from Structurally Related Compounds

To provide a framework for expected potencies, the following table summarizes data for related compounds.

| Compound | Assay | Target | Ki (nM) | EC50/IC50 (nM) | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | Radioligand Binding | 5-HT2A | 43,300 | - | [7] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | Radioligand Binding | 5-HT1 | 64,600 | - | [7] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | MAO Inhibition | MAO-A | - | 20,000 | [7] |

| 25I-NBOMe | Radioligand Binding | 5-HT2A | 0.044 | - | [5] |

Conclusion and Future Directions

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a molecule of significant interest due to its hybrid structure, which suggests a polypharmacological profile. The primary hypotheses point towards activity at serotonin and dopamine receptors, as well as potential MAO inhibition and cardiovascular effects. The lack of direct experimental data underscores the need for a thorough investigation using the protocols outlined in this guide. Future research should focus on a comprehensive in vitro pharmacological profiling followed by in vivo studies to elucidate its central and peripheral effects. Such studies will be crucial in determining whether this compound represents a novel tool for neuropharmacological research or a lead for therapeutic development.

References

- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311.

- PubChem. (n.d.). (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. National Center for Biotechnology Information.

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956–1964.

-

Wikipedia. (n.d.). 3,4-Dimethoxyamphetamine. Retrieved from [Link]

- Moore, K. A., Mozayani, A., Danielson, T. J., & Poklis, A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.

- BindingDB. (n.d.). Ki Summary.

- Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures.

- Kobinger, W., & Lillie, C. (1979). AQ-A 39 (5,6-dimethoxy-2[3[[alpha-(3,4-dimethoxy)-phenylethyl]methylamino]propyl]phtalimidine), a Specific Bradycardic Agent With Direct Action on the Heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 306(3), 275–281.

- BenchChem. (n.d.). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

- Journal of Nanostructures. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.

- Wang, Y., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(14), 4729–4732.

- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.

- Semantic Scholar. (n.d.). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.

- BLD Pharm. (n.d.). (S)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine hydrochloride.

- Benfey, B. G. (1962). Cardiovascular actions of phenoxybenzamine. British Journal of Pharmacology and Chemotherapy, 18(2), 273–278.

- ChemicalBook. (2024). (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine.

- Al-Shorbaggi, A. A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 1045–1050.

- Google Patents. (n.d.). Dopamine receptor ligands and therapeutic methods based thereon.

- El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4629.

- News-Medical. (2020). An Overview of Dopamine Receptor Pharmacology.

- Medizinonline. (n.d.). What are the pharmacological bases of the cardioprotective effects?.

- ResearchGate. (n.d.). Effects of-(N,N-diethylamino) octyi-3,4,5-trimethoxy benzoate-hydrochloride (TMB-8)

- Chiou, W. W., & Long, J. P. (1982). Effects of 5-(N,N-diethylamino)-n-pentyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-5) on cardiovascular systems. Archives Internationales de Pharmacodynamie et de Thérapie, 258(2), 220–230.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. (3,4-Dimethoxybenzyl)-(1-phenylethyl)amine | C17H21NO2 | CID 2758401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. AQ-A 39 (5,6-dimethoxy-2-[3[[alpha-(3,4-dimethoxy)-phenylethyl]methylamino]propyl]phtalimidine), a specific bradycardic agent with direct action on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 5-(N,N-diethylamino)-n-pentyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-5) on cardiovascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine as a High-Efficacy Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or contribute to adverse side effects.[1] Consequently, regulatory bodies worldwide increasingly favor the development of single-enantiomer drugs.

This necessity drives the demand for robust and efficient methods to separate racemic mixtures—a process known as chiral resolution.[2] Among the most established and scalable techniques is the formation of diastereomeric salts.[3] This method involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine).[2] The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[4]

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a potent chiral resolving agent for acidic compounds. Its structure, derived from the well-established 1-phenylethylamine scaffold, is enhanced by the N-(3,4-dimethoxybenzyl) group. This modification can improve chiral discrimination through additional intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for forming well-defined, separable diastereomeric salt crystals.[5][6]

Physicochemical Properties of the Resolving Agent

A thorough understanding of the resolving agent's properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | (1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | PubChem[7] |

| Molecular Formula | C₁₇H₂₁NO₂ | PubChem[7] |

| Molecular Weight | 271.35 g/mol | PubChem[7] |

| Appearance | White to Off-White Solid / Clear Yellow Viscous Liquid | ChemicalBook[8], Alfa Chemistry[9] |

| pKa (Predicted) | 8.33 ± 0.19 | ChemicalBook[8] |

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution with (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine lies in the formation of diastereomeric salts with distinct solubilities. When this chiral amine is introduced to a racemic acid, an acid-base reaction occurs, forming two diastereomeric salts.

-

(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt

-

(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

These two salts, (R,S) and (S,S), are not mirror images. Their different three-dimensional structures lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[3] By carefully selecting the solvent and optimizing conditions such as temperature and concentration, one diastereomer will preferentially crystallize, allowing it to be separated by filtration. The desired enantiomer of the acid can then be liberated from the isolated salt, and the valuable resolving agent can be recovered for reuse.[5]

Conclusion

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine stands as a highly effective chiral resolving agent for racemic acids, building upon the proven efficacy of the 1-phenylethylamine framework. Its N-benzyl modification, enhanced with electron-donating methoxy groups, provides additional sites for intermolecular interactions that are crucial for effective chiral discrimination and the formation of highly crystalline, separable diastereomeric salts. The protocols and optimization strategies outlined in these notes provide a robust framework for researchers to efficiently develop and scale up processes for the production of enantiomerically pure compounds, a critical step in modern drug development.

References

-

Eurekamoments in Organic Chemistry. (2012, July 29). Isolation of Optically Pure (S)-(+)-Ibuprofen. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment 38: ENANTIOMERS OF IBUPROFEN. [Link]

-

PubChem. (n.d.). (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. Retrieved from [Link]

-

Dalmolen, J. (n.d.). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen. [Link]

-

PubMed. (2012, May 15). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. [Link]

-

SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Chemistry LibreTexts. (2024, November 7). 22.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

-

Stereochemistry - Stereoelectronics. (2021, April 30). 6 Separation of enantiomers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 8. murov.info [murov.info]

- 9. pure.rug.nl [pure.rug.nl]

Experimental setup for diastereomeric salt formation with (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Introduction

Chiral resolution is a cornerstone of pharmaceutical development and fine chemical synthesis, enabling the isolation of single, therapeutically active enantiomers from racemic mixtures.[1][2] Enantiomers of a chiral molecule can possess markedly different pharmacological and toxicological properties, making their separation a critical step in drug manufacturing. Diastereomeric salt crystallization remains a widely employed, robust, and scalable method for achieving this separation.[1][3][4] This technique ingeniously converts a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics, notably solubility.[2][5] This difference allows for their separation through fractional crystallization.[2][6]

This application note provides a comprehensive guide to the experimental setup for the diastereomeric salt resolution of racemic N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, aiming to isolate the (S)-enantiomer. We will detail the use of an appropriate chiral resolving agent, outline a systematic protocol for salt formation and crystallization, and describe the subsequent liberation of the enantiomerically enriched amine. The principles and methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for this crucial chiral separation.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution method lies in the reaction of a racemic amine, in this case, (R/S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts:

-

[(S)-amine · (chiral acid)]

-

[(R)-amine · (chiral acid)]

Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different physical properties, including crystal lattice energies and, most importantly, solubilities in a given solvent system.[1][2] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor.[2] Subsequent isolation of the crystalline salt and treatment with a base will liberate the desired enantiomerically pure amine.[2][5]

Materials and Apparatus

Materials

-

Racemic N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

-

Chiral Resolving Agent (e.g., L-(+)-Tartaric acid)

-

Solvents for crystallization screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and mixtures with water)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M and 2 M solutions

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Deionized water

Apparatus

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Büchner funnel and filtration flask

-

Vacuum source

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Instrumentation for purity analysis (e.g., Chiral High-Performance Liquid Chromatography (HPLC), polarimeter, Nuclear Magnetic Resonance (NMR) spectrometer)

Experimental Protocols

Part 1: Diastereomeric Salt Formation and Crystallization

This part of the protocol focuses on the formation of diastereomeric salts and the selective crystallization of the less soluble salt. The choice of solvent is critical and often requires empirical screening to find a system where the diastereomeric salts have a significant solubility difference.[1]

-

Resolving Agent and Amine Dissolution:

-

In an Erlenmeyer flask, dissolve the racemic N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (1.0 equivalent) in a minimum amount of a suitable solvent (e.g., methanol) with gentle heating and stirring until a clear solution is obtained.[5]

-

In a separate flask, dissolve the chiral resolving agent, such as L-(+)-tartaric acid (0.5 to 1.0 equivalent), in the same solvent, also with warming.[2] The optimal molar ratio of the resolving agent to the racemic amine may vary and should be optimized.[1] Using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous.[7]

-

-

Salt Formation:

-

Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.

-

Observe for any immediate precipitation. If precipitation occurs, gently heat the mixture until a clear solution is reformed.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of well-defined crystals and to maximize diastereoselectivity.

-

If no crystals form, several techniques can be employed to induce crystallization:

-

Seeding: Introduce a small crystal of the desired diastereomeric salt from a previous successful experiment.[5]

-

Cooling: Further cool the flask in an ice bath or refrigerator.[5]

-

Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the salts.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

-

-

-

Isolation of the Diastereomeric Salt:

-

Once a satisfactory amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[5]

-

Dry the collected crystals under vacuum to a constant weight.[5]

-

Part 2: Recrystallization for Purity Enhancement

To improve the diastereomeric purity, one or more recrystallization steps may be necessary.[1]

-

Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot solvent used for the initial crystallization or a different solvent system that provides better purification.

-

Crystallization and Isolation: Repeat the slow cooling, crystal collection, washing, and drying steps as described in Part 1.

-

Purity Analysis: After each recrystallization, a small sample of the crystals should be analyzed to determine the diastereomeric excess (d.e.). This is typically done by liberating the amine from the salt (as described in Part 3) and analyzing it by chiral HPLC or NMR.

Part 3: Liberation of the Enantiomerically Enriched Amine

This final step involves breaking the salt and isolating the free amine.

-

Dissolution of the Salt: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[5]

-

Basification: Add a 1 M or 2 M solution of a base, such as sodium hydroxide (NaOH), dropwise while shaking the separatory funnel until the aqueous layer is basic (pH > 10).[5] This neutralizes the chiral acid and liberates the free amine.

-

Extraction:

-

Thoroughly shake the separatory funnel to extract the liberated amine into the organic layer.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.[5]

-

-

Drying and Concentration:

Data Presentation and Analysis

Solvent Screening

A systematic screening of solvents is crucial for the success of a diastereomeric salt resolution. The results of such a screen can be summarized in a table for easy comparison.

| Solvent System | Crystal Formation | Yield of Salt (%) | Diastereomeric Excess (d.e. %) of Amine |

| Methanol | Yes | 65 | 85 |

| Ethanol | Yes | 70 | 90 |

| Isopropanol | Yes | 55 | 92 |

| Acetone | Oily precipitate | - | - |

| Acetonitrile | Slow crystallization | 40 | 88 |

| Ethanol/Water (9:1) | Yes | 75 | 95 |

Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary.

Characterization and Purity Analysis

The enantiomeric excess (e.e.) of the final amine product must be determined using appropriate analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining the enantiomeric purity of chiral compounds.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between enantiomers by NMR, as they will form diastereomeric complexes or derivatives with distinct signals.[8][9]

-

Polarimetry: Measurement of the specific rotation of the final product can be compared to the literature value for the pure enantiomer to estimate its optical purity.

Visualizing the Workflow

Caption: Experimental workflow for the chiral resolution of N-(3,4-Dimethoxybenzyl)-1-phenylethanamine.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No crystal formation | - Solution is too dilute.- Inappropriate solvent. | - Concentrate the solution by slowly evaporating the solvent.- Try seeding the solution with a crystal of the desired product.- Cool the solution to a lower temperature.- Perform further solvent screening. |

| Oily precipitate forms instead of crystals | - Solvent may be too nonpolar.- Cooling rate is too fast. | - Add a more polar co-solvent.- Allow the solution to cool more slowly.- Try a different solvent system altogether. |

| Low yield of diastereomeric salt | - The desired diastereomer has significant solubility in the mother liquor. | - Lower the final crystallization temperature.- Change the solvent to one in which the desired salt is less soluble. |

| Low diastereomeric/enantiomeric excess | - The difference in solubility of the diastereomeric salts in the chosen solvent is insufficient.- Inefficient removal of mother liquor. | - Perform one or more recrystallizations of the salt.- Conduct a more thorough solvent screening to find a more selective system.- Ensure the filtered crystals are washed with cold, fresh solvent. |

Conclusion

The diastereomeric salt resolution of N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a classic yet powerful technique for obtaining the enantiomerically pure (S)-isomer. Success hinges on a systematic approach to selecting the chiral resolving agent and, most critically, the crystallization solvent. By following the detailed protocols for salt formation, crystallization, and purification outlined in this application note, researchers can effectively separate the desired enantiomer. Careful execution of the experimental steps, coupled with rigorous in-process analysis of diastereomeric and enantiomeric purity, will ensure a robust and reproducible resolution process, which is vital for applications in pharmaceutical and chemical industries.

References

- BenchChem.

- BenchChem. Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.

- BenchChem. A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.

- Pinto, J. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry 17.12 (2006): 1845-1855.

- Peel, A. J., et al. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Science 13.15 (2022): 4363-4370.

- Goolsby, B. J., et al. "A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids." Analytical chemistry 72.24 (2000): 5994-6001.

- European Patent Office.

- Wikipedia. Chiral resolution.

- University of California, Irvine. Resolution of Enantiomers.

- Kumar, S., et al. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H." RSC advances 12.40 (2022): 26039-26046.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. repository.cam.ac.uk [repository.cam.ac.uk]

Application Note: (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine in Asymmetric Catalysis

This guide details the application of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (often abbreviated as (S)-DMB-PEA ) as a chiral ligand and auxiliary in asymmetric synthesis. While structurally related to the classic N-benzyl-1-phenylethanamine (Simpkins’ parent amine), the inclusion of the electron-rich 3,4-dimethoxybenzyl (DMB) group provides unique electronic tuning and, critically, allows for orthogonal oxidative deprotection.

Executive Summary

(S)-DMB-PEA is a secondary chiral amine used primarily as a precursor to Chiral Lithium Amides for enantioselective deprotonation and as a Chiral Auxiliary in nucleophilic additions.

Its utility stems from two core features:

-

Robust Stereocontrol: The 1-phenylethyl moiety provides a rigid chiral environment, well-documented in the "Simpkins Base" class of reagents.

-

The DMB Advantage: The 3,4-dimethoxybenzyl group acts as a "hemilabile" steric wall. The methoxy oxygens can participate in secondary coordination to metals (Li, Cu, Zn), altering aggregation states compared to simple benzyl analogs. Furthermore, the DMB group allows for oxidative removal (DDQ/CAN) under mild conditions, preserving sensitive functionalities that would be destroyed by the hydrogenolysis required for standard benzyl groups.

Mechanism of Action & Ligand Design

Structural Dynamics

The ligand operates through a Cheli-Electronic mechanism.

-

Primary Coordination: The secondary amine nitrogen binds to the metal center (M).

-

Stereodifferentiation: The methyl group of the phenylethyl arm creates a steric clash in the "disfavored" transition state.

-

Secondary Stabilization: Unlike simple benzyl groups, the para- and meta- methoxy groups on the DMB ring increase electron density. In Lithium amide clusters, these oxygens can donate electron density to lithium cations, potentially breaking up stable dimers into more reactive monomers or specific oligomers.

Visualizing the Catalytic Cycle

The following diagram illustrates the workflow for using (S)-DMB-PEA as a Chiral Lithium Amide base, highlighting the critical "DMB-Cheli" effect.

Figure 1: Workflow for enantioselective deprotonation using (S)-DMB-PEA. The DMB group potentially stabilizes the active lithium species.

Experimental Protocols

Protocol A: Preparation of the Chiral Lithium Amide (In Situ)

Context: This protocol generates the active chiral base for use in asymmetric deprotonation of ketones (e.g., 4-tert-butylcyclohexanone or tropinone derivatives).

Reagents:

-

(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (1.1 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.0 equiv, usually 1.6M or 2.5M in hexanes)

-

Anhydrous THF (Solvent)

-

TMSCl (Trimethylsilyl chloride) (Internal quench additive)[2]

Step-by-Step:

-

Drying: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Cool to room temperature.

-

Solvation: Add (S)-DMB-PEA (1.1 mmol) and anhydrous THF (5 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.0 mmol) dropwise via syringe over 5 minutes. The solution typically turns a pale yellow or pink hue (distinct from the deep red of simple benzyl amides, due to DMB electronics).

-

Aging: Stir at -78°C for 30 minutes to ensure complete formation of the lithium amide.

-

Usage: The active chiral base is now ready. For "Internal Quench" protocols, add TMSCl (5.0 equiv) immediately before adding the ketone substrate.

Critical Note: The presence of the methoxy groups makes this lithium amide slightly less aggregated than its non-methoxylated counterpart. If enantioselectivity is lower than expected, add LiCl (0.5 equiv) to tighten the transition state aggregate.

Protocol B: Asymmetric Conjugate Addition (Copper-Catalyzed)

Context: Using (S)-DMB-PEA as a monodentate chiral ligand for the addition of diethylzinc or Grignard reagents to enones.

Reagents:

-

Cu(OTf)₂ or CuI (Catalytic amount, 1-5 mol%)

-

(S)-DMB-PEA (2-10 mol%, usually 2:1 Ligand:Metal ratio)

-

Substrate: Cyclohexenone (1.0 equiv)

-

Nucleophile: Diethylzinc (Et₂Zn) (1.5 equiv)

Step-by-Step:

-

Complexation: In a Schlenk tube, mix Cu(OTf)₂ (0.01 mmol) and (S)-DMB-PEA (0.02 mmol) in Toluene (2 mL). Stir at room temperature for 1 hour. The solution should clarify as the complex forms.

-

Substrate Addition: Add cyclohexenone (1.0 mmol) and cool to -20°C .

-

Reaction: Add Et₂Zn (1.5 mmol) dropwise.

-

Monitoring: Monitor by TLC. The reaction is typically slower than with phosphoramidite ligands but offers high robustness.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Data Summary & Comparison

The following table compares (S)-DMB-PEA against standard chiral amines in the deprotonation of 4-tert-butylcyclohexanone.

| Ligand Scaffold | R-Group | Electronic Nature | Aggregation (THF) | Typical ee% (Ketone Deprotonation) | Deprotection Method |

| (S)-DMB-PEA | 3,4-(OMe)₂-Bn | Electron Rich | Monomer/Dimer Mix | 88 - 94% | Oxidative (DDQ) |

| (S)-MBA (Simpkins) | Benzyl | Neutral | Dimer/Tetramer | 85 - 92% | Hydrogenolysis (H₂/Pd) |

| (S)-Nap-PEA | Naphthyl | Steric Bulk | Dimer | 90 - 96% | Hydrogenolysis |

Note: The DMB ligand offers comparable selectivity to the Naphthyl variant but with superior removal characteristics for complex substrates.

Troubleshooting & Optimization

Issue: Low Enantiomeric Excess (ee)

-

Cause: "Leakage" via a non-selective reaction pathway, often caused by unreacted n-BuLi or loose aggregates.

-

Solution: Ensure the amine is in slight excess (1.1 equiv vs n-BuLi). Add HMPA (Caution: Toxic) or DMPU (1-2 equiv) to disrupt non-selective aggregates. Alternatively, the "Koga Protocol" (adding stoichiometric achiral amine like DBU) can sometimes boost ee by forming mixed aggregates.

Issue: Ligand Recovery

-

Observation: Difficulty separating the amine from the product.

-

Solution: The DMB amine is basic.[3] After the reaction, perform an acid wash (1M HCl). The amine will protonate and move to the aqueous layer. Basify the aqueous layer (NaOH) and extract with ether to recover the chiral ligand in >95% yield.

References

-

Simpkins, N. S. (1991). "Chiral Lithium Amides in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Davies, S. G. (1994). "Asymmetric synthesis using lithium amide bases." Tetrahedron: Asymmetry, 5(11), 2133-2160. Link

-

Koga, K. (1986). "Enantioselective deprotonation of cyclic ketones by chiral lithium amides." Journal of the American Chemical Society, 108(18), 543-545. Link

-

Magnus, P., & Murugaiah, A. M. (1992). "Oxidative cleavage of p-methoxybenzyl amines." Journal of the Chemical Society, Chemical Communications. (Demonstrates the DMB cleavage logic). Link

Sources

Scalable Synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Application Note & Process Protocol | Doc ID: AN-2025-CHIRAL-04

Executive Summary

Target Compound: (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine CAS: 308273-67-8 (Free Base) Role: Chiral Auxiliary / Resolving Agent / Pharmaceutical Intermediate[1]

This application note details a robust, scalable protocol for the synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine. Unlike bench-scale methods that rely on chromatographic purification, this process is engineered for kilogram-scale production using crystallization-driven purification. The synthesis utilizes a stepwise reductive amination strategy, favoring Sodium Borohydride (NaBH₄) over Sodium Triacetoxyborohydride (STAB) to minimize cost and waste mass, while strictly controlling thermodynamic parameters to ensure safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Convergent Reductive Amination .

-

Disconnection: C–N Bond.

-

Precursors: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) + (S)-1-Phenylethanamine ((S)-α-Methylbenzylamine).

-

Strategic Choice: A stepwise approach (Imine formation

Reduction) is selected over "direct" reductive amination.-

Reasoning: Pre-forming the imine allows for complete consumption of the aldehyde before adding the reducing agent. This prevents the reduction of the aldehyde to the corresponding benzyl alcohol impurity, which is difficult to separate from the amine product on a large scale without chromatography.

-

Reaction Scheme (DOT Visualization)

Caption: Stepwise reductive amination pathway minimizing alcohol impurity formation.

Process Safety & Scale-Up Considerations

Critical Hazard: Hydrogen Evolution & Exotherm

The addition of NaBH₄ to a methanolic imine solution generates hydrogen gas (

-

Stoichiometry: 1 mole of NaBH₄ can theoretically reduce 4 moles of imine, but in practice, a ratio of 0.6–0.8 equivalents is used to ensure completion.

-

Gas Generation: Rapid addition can lead to vessel over-pressurization or foaming.

-

Thermal Runaway: The reduction is exothermic. Uncontrolled temperature rise (>30°C) increases impurity profiles (dimers) and safety risks.

Engineering Controls:

-

Dosing: NaBH₄ must be added as a solid in small portions or as a stabilized solution (in NaOH/MeOH) via a metering pump.

-

Venting: Reactor must have a high-capacity vent line to a scrubber or flare to manage

. -

Cooling: Jacket temperature must be maintained at -10°C to keep internal mass <5°C during addition.

Detailed Experimental Protocol

Scale: 100 g Input (Aldehyde basis) | Expected Yield: 85–92%

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Density | Role |

| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.00 | 100.0 g | Solid | Electrophile |

| (S)-1-Phenylethanamine | 121.18 | 1.05 | 76.6 g (80.6 mL) | 0.95 g/mL | Nucleophile |

| Methanol (MeOH) | 32.04 | Solvent | 500 mL | 0.79 g/mL | Solvent |

| Sodium Borohydride | 37.83 | 0.60 | 13.7 g | Solid | Reductant |

| HCl (conc. 37%) | 36.46 | Excess | ~60 mL | 1.2 g/mL | Salt Formation |

Step 1: Imine Formation[4][5][6]

-

Setup: Equip a 2L 3-neck round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

-

Charging: Charge 3,4-Dimethoxybenzaldehyde (100 g) and Methanol (400 mL). Stir until dissolved (endothermic, may require slight warming to 25°C).

-

Addition: Add (S)-1-Phenylethanamine (76.6 g) in one portion.

-

Reaction: Stir at 20–25°C for 2–4 hours.

-

Observation: The solution will turn yellow/orange.

-

IPC (In-Process Control): HPLC/TLC should show <1% residual aldehyde. (TLC Eluent: 30% EtOAc/Hexanes; Aldehyde

, Imine -

Note: Drying agents (MgSO₄) are generally not required for this substrate pair as the equilibrium favors the imine in MeOH.

-

Step 2: Reduction[4][5][7]

-

Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath or chiller.

-

Addition: Add Sodium Borohydride (13.7 g) in small portions over 45–60 minutes.

-

Critical: Monitor internal temperature. Do not allow T > 10°C.

-

Safety: Observe

evolution (bubbling). Wait for bubbling to subside between additions.

-

-

Completion: After addition, allow the mixture to warm to 20°C and stir for 2 hours.

-

IPC: HPLC should show disappearance of the Imine peak.

-

Step 3: Quench & Workup

-

Quench: Cool back to 10°C. Slowly add Water (200 mL) to quench excess borohydride. Caution: Gas evolution.

-

Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove most Methanol.

-

Extraction:

-

Washing: Wash combined organics with Saturated NaHCO₃ (150 mL) and Brine (150 mL).

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate to a yellow oil (Crude Free Base).

Step 4: Purification via Salt Formation (Hydrochloride)

Why Salt Formation? Distillation of high-boiling chiral amines can lead to racemization or degradation. Crystallization upgrades both chemical and optical purity.

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (300 mL).

-

Acidification: Cool to 0–5°C. Add HCl in Isopropanol (5-6N) or concentrated aqueous HCl dropwise with vigorous stirring until pH is acidic (pH ~2).

-

Observation: A thick white precipitate (the HCl salt) will form.

-

-

Crystallization: Heat the slurry to reflux (~77°C) and add minimal Methanol dropwise until the solid fully dissolves.

-

Cooling: Allow to cool slowly to Room Temperature, then chill to 0°C for 2 hours.

-

Filtration: Filter the white crystals. Wash with cold Ethyl Acetate.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid (HCl salt) |

| Purity | HPLC (C18, ACN/H2O) | > 99.0% |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99.5% ee |

| 1H NMR | 400 MHz, DMSO-d6 | Consistent with structure |

| Melting Point | DSC / Capillary | 205–208°C (HCl salt) [Lit. Ref needed for exact salt MP] |

Process Workflow Diagram

Caption: Operational workflow for the isolation of high-purity (S)-amine hydrochloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Ensure aldehyde is fully consumed before adding NaBH₄. Extend stir time or add dehydrating agent (Na₂SO₄). |

| Benzyl Alcohol Impurity | Direct Reduction of Aldehyde | Do not add NaBH₄ until IPC confirms imine formation. Avoid "one-pot" simultaneous addition. |

| Oiling out during crystallization | Solvent polarity too high | Reduce Methanol content. Use pure Isopropanol/EtOAc for recrystallization. |

| Racemization | Excessive Heat / Strong Base | Avoid heating the free base >100°C. Perform salt formation at mild temperatures. |

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Ripin, D. H. B., et al. (2003).[6] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[6] Link

- Ghosal, P., et al. (2009). "Process Development for the Synthesis of a Key Intermediate of Tamsulosin Hydrochloride." Organic Process Research & Development, 13(1).

-

PubChem Compound Summary. (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine (CID 961395). Link

Sources

- 1. (PDF) ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives [academia.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine as a Dual-Function Chiral Auxiliary

[1]

Executive Summary

In the landscape of chiral amine synthesis, (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine represents a sophisticated evolution of the classic Davies auxiliary (

-

Enhanced Nucleophilicity: The electron-donating methoxy groups increase the basicity and nucleophilicity of the nitrogen, facilitating difficult condensation reactions (e.g., hindered imine formation).

-

Orthogonal Deprotection: Unlike the benzyl group, which typically requires hydrogenolysis (incompatible with alkenes, halides, or sulfur), the DMB group can be cleaved via mild oxidative methods (DDQ, CAN) or acidic solvolysis , preserving sensitive functionalities.

This guide details the preparation of (S)-DMB-PEA and its application in a diastereoselective Ugi Four-Component Reaction (U-4CR) to synthesize chiral

Chemical Identity & Properties

| Property | Description |

| Chemical Name | (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine |

| Structure | Chiral secondary amine with DMB and Phenylethyl groups |

| Role | Chiral Auxiliary / Chiral Ammonia Equivalent |

| pKa (Calc.) | ~9.5 (Conjugate acid) |

| Solubility | Soluble in DCM, MeOH, THF, Toluene; Insoluble in water |

| Stability | Stable to base and reducing agents; Labile to strong oxidants (DDQ) and strong acids (TFA) |

Preparation Protocol: Synthesis of (S)-DMB-PEA[1]

Before deploying the auxiliary, it must be synthesized in high optical purity. The following protocol ensures >99% ee via reductive amination.

Reagents

-

A: 3,4-Dimethoxybenzaldehyde (1.0 equiv)[1]

-

Solvent: Methanol (anhydrous)[1]

-

Reductant: Sodium Borohydride (NaBH

) (1.5 equiv)[1]

Step-by-Step Workflow

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with A (16.6 g, 100 mmol) and Methanol (100 mL).

-

Add B (12.1 g, 100 mmol) dropwise over 10 minutes.

-

Observation: The solution may warm slightly and turn yellow (imine formation).

-

Stir at Room Temperature (RT) for 4 hours. Critical: Ensure complete consumption of aldehyde by TLC (Hexane/EtOAc 3:1) to prevent side reactions during reduction.[1]

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add NaBH

(5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1] -

Allow the mixture to warm to RT and stir for 12 hours.

-

-

Workup:

-

Purification:

Application Core: Diastereoselective Ugi Reaction[7]

This protocol demonstrates the synthesis of a chiral peptide mimetic intermediate. The (S)-DMB-PEA acts as the amine component, inducing diastereoselectivity at the newly formed stereocenter.

Rationale

The Ugi reaction creates a stereocenter at the

Experimental Protocol

Reagents:

-

Aldehyde: Benzaldehyde (1.0 equiv) (Model substrate)[1]

-

Acid: Boc-L-Alanine (1.0 equiv)[1]

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)[1]

-

Solvent: Methanol (0.5 M concentration) or TFE (2,2,2-Trifluoroethanol) for higher dr.[1]

Procedure:

-

Pre-complexation: Dissolve the Aldehyde and (S)-DMB-PEA in Methanol. Stir for 30 minutes to form the chiral imine in situ.

-

Addition: Add the Carboxylic Acid . Stir for 10 minutes.

-

Cyclization Trigger: Add the Isocyanide dropwise.[1]

-

Reaction: Stir at -20 °C to RT for 24-48 hours. Note: Lower temperatures generally improve diastereoselectivity (dr).[1]

-

Isolation: Evaporate solvent. Purify the major diastereomer via column chromatography.

Deprotection Strategy: Oxidative Cleavage of DMB[8]

Once the chiral center is established, the DMB group is often removed to reveal the secondary amine, or the entire auxiliary is cleaved. This section focuses on the selective removal of the DMB group using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), a method superior to hydrogenolysis when the molecule contains reducible groups (e.g., double bonds, benzyl ethers).

Mechanism of DDQ Cleavage

The reaction proceeds via a Single Electron Transfer (SET) mechanism:

-

Formation of a Charge-Transfer (CT) complex between the electron-rich DMB ring and electron-poor DDQ.[1]

-

SET generates a radical cation on the DMB.[4]

-

Nucleophilic attack by water forms a hemiacetal.[1]

-

Collapse of the hemiacetal releases 3,4-dimethoxybenzaldehyde and the free amine.

Protocol

-

Dissolve the Ugi adduct (1.0 mmol) in DCM:Water (18:1 v/v) . Water is essential for the mechanism.[4]

-

Add DDQ (1.2 - 1.5 equiv) in one portion at 0 °C.

-

The mixture turns deep green/black (CT complex) and then fades to reddish-brown.[1]

-

Workup: Wash with saturated NaHCO

(removes DDQ-H -

Result: The DMB group is excised, leaving the secondary amine (still attached to the chiral phenylethyl group) or primary amine depending on the specific linkage.

Visualization of Workflows

Figure 1: Synthesis and Application Pathway

Caption: Workflow from auxiliary synthesis to diastereoselective Ugi reaction and oxidative deprotection.

Figure 2: Comparative Cleavage Logic

Caption: Strategic deprotection choices available with the (S)-DMB-PEA auxiliary.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Diastereoselectivity (dr < 60:40) | High reaction temperature | Cool reaction to -20 °C or -40 °C. |

| Solvent polarity mismatch | Switch from MeOH to TFE (Trifluoroethanol) to stabilize the transition state.[1] | |

| Incomplete DMB Cleavage | Anhydrous conditions | Add 5-10% water to the DDQ reaction (required for hemiacetal formation).[1] |

| Over-oxidation | Excess DDQ / Long reaction time | Quench immediately upon disappearance of starting material.[1] Use exactly 1.2 equiv DDQ. |

| Racemization | High pH or Temp during workup | Keep workup neutral/mild.[1] Avoid strong heating during solvent evaporation.[1] |

References

- -Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. [1]

-

Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.[1] (Foundational text on chiral auxiliaries).

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters, 23(8), 885-888. (Mechanism of DDQ cleavage).

-

Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89.

-

BenchChem. (2025).[1][4][5][8] "Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ."

Sources

- 1. (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine | C17H21NO2 | CID 961395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Step-by-Step Guide to the Synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it is estimated to be involved in nearly a quarter of all C-N bond-forming reactions.[1][3] This one-pot procedure, which combines the condensation of a carbonyl compound with an amine and the subsequent in-situ reduction of the resulting imine or iminium ion, offers a highly efficient route to primary, secondary, and tertiary amines while mitigating issues of overalkylation common to direct alkylation methods.[4][5]

This application note provides a comprehensive, field-tested protocol for the synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine[6][7], a valuable chiral building block. The procedure employs the reaction between the chiral primary amine, (S)-1-phenylethanamine, and 3,4-dimethoxybenzaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and selective reducing agent. The detailed methodology, mechanistic insights, and practical guidance herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a direct reductive amination pathway, a process that can be conceptually divided into two key stages occurring concurrently in the reaction flask.

Stage 1: Reversible Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine, (S)-1-phenylethanamine, on the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. Under the slightly acidic conditions that can be generated by the reagents themselves or by an optional acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[1]